molecular formula C12H20N2O B2627670 1-(Oxan-4-yl)-4-prop-2-ynylpiperazine CAS No. 2249362-61-4

1-(Oxan-4-yl)-4-prop-2-ynylpiperazine

Cat. No.: B2627670
CAS No.: 2249362-61-4
M. Wt: 208.305
InChI Key: XJOHWUUFJYCZBY-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-4-prop-2-ynylpiperazine is a chemical compound that features a piperazine ring substituted with an oxan-4-yl group and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)-4-prop-2-ynylpiperazine typically involves the reaction of piperazine with oxan-4-yl and prop-2-ynyl precursors under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of oxan-4-yl chloride and prop-2-ynyl bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an aprotic solvent like DMF.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydrogenated derivatives with saturated carbon-carbon bonds.

    Substitution: Substituted piperazine derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

1-(Oxan-4-yl)-4-prop-2-ynylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid
  • 1-(Oxan-4-yl)-4-oxocyclohexane-1-carbonitrile
  • Tetrahydropyran derivatives

Uniqueness

1-(Oxan-4-yl)-4-prop-2-ynylpiperazine is unique due to its combination of an oxan-4-yl group and a prop-2-ynyl group on a piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the prop-2-ynyl group allows for additional chemical modifications and interactions that are not possible with other piperazine derivatives.

Properties

IUPAC Name

1-(oxan-4-yl)-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-5-13-6-8-14(9-7-13)12-3-10-15-11-4-12/h1,12H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOHWUUFJYCZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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